molecular formula C7H3Br2N3 B2369138 5,8-Dibromopyrido[4,3-d]pyrimidine CAS No. 2228883-50-7

5,8-Dibromopyrido[4,3-d]pyrimidine

Cat. No.: B2369138
CAS No.: 2228883-50-7
M. Wt: 288.93
InChI Key: SQAUPDJDJYWGFG-UHFFFAOYSA-N
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Description

5,8-Dibromopyrido[4,3-d]pyrimidine is a synthetically valuable chemical scaffold, particularly in pharmaceutical and materials science research. The pyrido[4,3-d]pyrimidine core is a privileged structure in drug discovery due to its similarity to purine bases found in DNA and RNA, allowing it to interact with a variety of biological targets . This dibromo derivative is especially useful as a key intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the rapid exploration of chemical space around the core structure . Researchers utilize this compound in the development of novel molecules targeting tyrosine kinases, which are important in oncology . Its planar, aromatic structure also makes it a candidate for incorporation into supramolecular architectures and organic electronic materials, where it can contribute to pi-pi stacking interactions . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate precautions.

Properties

IUPAC Name

5,8-dibromopyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N3/c8-5-2-11-7(9)4-1-10-3-12-6(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAUPDJDJYWGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)C(=CN=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5,8 Dibromopyrido 4,3 D Pyrimidine and Analogous Dibrominated Pyrido 4,3 D Pyrimidines

Strategies for the Construction of the Pyrido[4,3-d]pyrimidine (B1258125) Ring System

The assembly of the fused pyrido[4,3-d]pyrimidine core can be achieved through several synthetic strategies, broadly categorized into multi-component reactions and cyclization reactions of pre-functionalized pyridine (B92270) or pyrimidine (B1678525) precursors. nih.govnih.gov

Multi-component Synthetic Routes for Pyrido[4,3-d]pyrimidine Formation

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step from three or more reactants, minimizing waste and saving time. nih.govbu.edu.eg While specific MCRs for 5,8-Dibromopyrido[4,3-d]pyrimidine are not extensively documented, analogous structures have been synthesized using this strategy. For instance, novel pyrido[4,3-d]pyrimidine analogs have been synthesized via a one-pot reaction involving Claisen-Schmidt condensation followed by a Michael addition and intramolecular cyclization. nih.gov Another example involves the synthesis of pyrido[2,3-d:6,5-d']dipyrimidines through a one-pot, four-component reaction of 2-thiobarbituric acid, ammonium (B1175870) acetate, and an aldehyde, catalyzed by a nano-composite material. nih.gov These examples highlight the potential of MCRs in constructing the core pyrido[4,3-d]pyrimidine skeleton, which could then be subjected to subsequent bromination.

A notable MCR for a related series of pyrido[4,3-d]pyrimidine derivatives involves the reaction of a conjugated double bond intermediate with a 4-substituted-benzimidamide, leading to a Michael addition followed by intramolecular cyclization. nih.gov

Annulation and Cyclization Reactions from Pyridine and Pyrimidine Derivatives

A common and versatile approach to the pyrido[4,3-d]pyrimidine system involves the annulation of a pyrimidine ring onto a pre-existing pyridine derivative, or vice versa.

From Pyridine Derivatives:

One strategy begins with a substituted pyridine. For example, methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate can be converted into a pyrido[4,3-d]pyrimidine system. mdpi.com The reaction with ethyl isothiocyanatoacetate or ethyl N-[bis-(methylthio)methylene]glycinate leads to the formation of a mono-annelated product in a one-pot reaction. mdpi.com Further transformations of these intermediates can yield a variety of substituted pyrido[4,3-d]pyrimidines. mdpi.com

From Pyrimidine Derivatives:

Alternatively, the synthesis can commence from a pyrimidine precursor. For instance, 6-amino-2-(methylthio)pyrimidin-4(3H)-one can be used in a three-component coupling reaction with 1,3-indanedione or dimedone and various aromatic aldehydes to furnish indenopyrido[2,3-d]pyrimidines. mdpi.com Another approach involves the reaction of 4-aminopyrimidine (B60600) derivatives with triethyl orthoformate, followed by treatment with different amines to yield pyrido[4,3-d]pyrimidine derivatives. bu.edu.eg

A synthesis of 2,4-diamino-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidines has been achieved from 2,4,6-triaminopyrimidine (B127396) and corresponding amines in the presence of formaldehyde (B43269) via a modified Mannich reaction. dtic.mil Although this leads to a related pyrimido[4,5-d]pyrimidine (B13093195) system, the principle of building upon a pyrimidine core is demonstrated.

Novel and Efficient Methodologies for Pyrido[4,3-d]pyrimidine Synthesis

Recent research has focused on developing more efficient and novel methods for the synthesis of the pyrido[4,3-d]pyrimidine scaffold. One such method is the Staudinger/intramolecular aza-Wittig reaction, which has been utilized to create pyrido[4,3-d]pyrimidine derivatives. dtic.mil Another innovative approach involves a microwave-promoted, solvent- and catalyst-free aza-Diels-Alder reaction. researchgate.net

Ultrasound irradiation has also been employed for the catalyst-free condensation reaction of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and either tetronic acid or 1,3-indanedione to produce pyrido[2,3-d]pyrimidine (B1209978) derivatives, showcasing a green chemistry approach.

Regioselective Bromination Approaches to Introduce Halogen Substituents

The introduction of bromine atoms at specific positions (regioselectivity) of the pyrido[4,3-d]pyrimidine ring is crucial for the synthesis of this compound. This can be achieved through direct bromination of the pre-formed heterocyclic system or by using brominated precursors in the ring-forming reactions.

Direct Bromination Strategies for Pyrido[4,3-d]pyrimidine Scaffolds

For instance, the bromination of 3,6-diphenylpyrrolo[1,2-c]pyrimidine with increasing amounts of NBS leads to the formation of the 5,7-dibromo derivative as the sole product. nih.gov This suggests that direct dibromination of the pyrido[4,3-d]pyrimidine scaffold could be a feasible route. The reaction conditions, such as the choice of solvent and temperature, would be critical in controlling the regioselectivity.

The bromination of pyrimidine and purine (B94841) nucleosides at the C-5 and C-8 positions, respectively, has been successfully achieved using DBDMH, sometimes in the presence of a Lewis acid catalyst to enhance efficiency. nih.gov A similar strategy could potentially be applied to the pyrido[4,3-d]pyrimidine system. A proposed reaction is shown below:

ReactantReagentProduct
Pyrido[4,3-d]pyrimidine2 eq. NBS or DBDMHThis compound

This is a proposed reaction based on analogous systems and would require experimental validation.

Indirect Methods Involving Precursor Bromination

An alternative strategy involves the use of brominated building blocks in the synthesis of the pyrido[4,3-d]pyrimidine ring. This approach ensures the desired placement of the bromine atoms from the outset.

For example, a 2,4-diamino-5-bromopyrimidine derivative can serve as a starting material. mdpi.com While this specific example leads to a 5-bromo substituted product after further reactions, the principle of using a pre-brominated pyrimidine is established. To achieve a 5,8-dibrominated product, one would need to start with appropriately brominated pyridine and/or pyrimidine precursors.

The synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidines has been accomplished starting from 2,4-diamino-6-chloropyrimidine, which is first iodinated at the 5-position and then subjected to a Suzuki coupling. mdpi.com A similar approach using a brominated starting material could be envisioned.

A synthesis of 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine (B54610) has been reported, demonstrating the incorporation of a dibrominated fragment into a related pyridopyrimidine structure. nih.gov

Advanced Synthetic Techniques and Reaction Conditions

The synthesis of halogenated pyrido[4,3-d]pyrimidines often requires robust and efficient methods to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis and methodologies guided by green chemistry principles have emerged as powerful tools in this endeavor.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced purity. researchgate.netlookchem.com The application of microwave irradiation to the synthesis of pyrido[4,3-d]pyrimidine derivatives has been shown to be highly effective. lookchem.com

While a direct microwave-assisted synthesis of this compound has not been explicitly detailed in the reviewed literature, protocols for analogous structures provide a strong foundation for its potential synthesis. For instance, the synthesis of dihydropyrido[4,3-d]pyrimidine derivatives has been successfully achieved through a microwave-promoted, solvent- and catalyst-free aza-Diels-Alder reaction. lookchem.com This approach highlights the potential for clean and efficient construction of the core pyrido[4,3-d]pyrimidine scaffold under microwave conditions.

Furthermore, the bromination of related heterocyclic systems has been effectively carried out using microwave irradiation. A notable example is the synthesis of 8,8-dibromo-tetrahydropyrido[4,3-d]pyrimidine-5,7-dione derivatives. This transformation demonstrates that the pyrido[4,3-d]pyrimidine core can undergo bromination under microwave conditions, suggesting a viable pathway to 5,8-dibrominated analogs. The use of microwave heating can significantly accelerate the bromination process, often leading to higher yields in a fraction of the time required by conventional methods. foliamedica.bg

A plausible microwave-assisted approach to this compound could involve a two-step process: first, the synthesis of the pyrido[4,3-d]pyrimidine core using a microwave-promoted multicomponent reaction, followed by a microwave-assisted bromination step. The bromination could potentially be achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent under controlled microwave irradiation.

The following table summarizes typical conditions for microwave-assisted synthesis of related pyrimidine derivatives, which could be adapted for the synthesis of this compound.

ProductReactantsSolventCatalyst/ReagentMicrowave PowerTimeYieldReference
Dihydropyrido[4,3-d]pyrimidine derivatives6-[2-(dimethylamino)vinyl]-1,3-dimethyl uracil, aldehyde, amineNoneNone400 W5-10 minHigh lookchem.com
Pyrimido[4,5-d]pyrimidine derivativesBarbituric acid, aromatic aldehyde, urea/thioureaNoneNeutral Alumina600 W30-45 sec90-95% researchgate.net
N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones4-chloro-pyridopyrimidine, amineMethanolNoneNot specifiedNot specifiedGood nih.gov
Tetrahydropyrimidine derivatives1,3,4-oxadiazole based aldehyde, substituted acetoacetanilide, N,N'-dimethyl ureaEthanol (B145695)NoneNot specified22-24 minGood foliamedica.bg

Green Chemistry Principles in the Synthesis of Halogenated Pyrido[4,3-d]pyrimidines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds, including halogenated pyrido[4,3-d]pyrimidines, to create more sustainable and environmentally benign processes.

Key green chemistry approaches applicable to the synthesis of these compounds include:

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste, reduces environmental impact, and can simplify product purification. rasayanjournal.co.in Microwave-assisted solvent-free reactions have been shown to be particularly effective for the synthesis of pyrimidine derivatives, often leading to high yields in very short reaction times. researchgate.net For the synthesis of this compound, a solvent-free bromination step using a solid-supported reagent under microwave irradiation could be a viable green approach.

Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign solvents such as water or ethanol is preferred over hazardous organic solvents. youtube.com The synthesis of various pyrimidine derivatives has been successfully carried out in aqueous media, demonstrating the feasibility of this approach.

Catalysis: The use of catalysts, especially reusable heterogeneous catalysts, can enhance reaction efficiency and reduce waste. For the synthesis of the pyrido[4,3-d]pyrimidine core, various catalytic multicomponent reactions have been developed.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. nih.gov Multicomponent reactions are inherently atom-economical and are a powerful tool for the green synthesis of complex molecules like pyrido[4,3-d]pyrimidines.

A specific example of a green approach to halogenation is the iodination of pyrimidine derivatives using a mechanical grinding method under solvent-free conditions. nih.gov This mechanochemical approach, which uses solid iodine and a nitrate (B79036) salt, avoids the use of toxic reagents and solvents and proceeds rapidly with high yields. nih.gov A similar strategy could potentially be developed for the bromination of the pyrido[4,3-d]pyrimidine scaffold.

The following table outlines some green chemistry approaches that have been applied to the synthesis of pyrimidine derivatives and could be considered for the synthesis of this compound.

Green Chemistry PrincipleSynthetic ApproachReactants/ReagentsConditionsAdvantagesReference
Solvent-Free SynthesisMicrowave-assisted reaction on a solid supportBarbituric acid, aromatic aldehyde, ureaNeutral Alumina, 600WRapid reaction, high yield, no solvent waste researchgate.net
Use of Greener SolventsMulticomponent reaction in aqueous mediaNot specifiedWaterEnvironmentally benign, often simple work-up youtube.com
MechanochemistrySolvent-free grinding for halogenationPyrimidine derivatives, solid iodine, AgNO₃Mechanical grindingAvoids toxic reagents and solvents, rapid, high yield nih.gov
CatalysisUse of reusable heterogeneous catalystsNot specifiedVariousCatalyst can be recovered and reused, reducing waste rasayanjournal.co.in

Chemical Reactivity and Transformation Mechanisms of 5,8 Dibromopyrido 4,3 D Pyrimidine

Halogen–Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a powerful tool for the functionalization of aryl and heteroaryl halides. In this reaction, a halogen atom is swapped for a metal, typically lithium or magnesium, creating a highly reactive organometallic intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide array of substituents.

For pyridopyrimidine systems, lithium-halogen exchange has been successfully employed. For instance, the reaction of 5-bromopyrimidine (B23866) with butyllithium (B86547) followed by treatment with triisopropylborate yields 5-pyrimidylboronic acid. nih.gov This demonstrates the feasibility of generating a nucleophilic carbon at the position of the bromine atom, which can then be used for further synthetic elaborations. The rate of this exchange is dependent on the halogen, with the reactivity order being I > Br > Cl. princeton.edu

The general mechanism involves the formation of an "ate" complex, where the organolithium reagent coordinates to the halogen-bearing carbon. This is followed by the expulsion of the halide and formation of the new organolithium species. princeton.edu The resulting organometallic compound is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, to introduce new carbon-carbon bonds.

Nucleophilic Aromatic Substitution Reactions at Brominated Positions

Nucleophilic aromatic substitution (SNA r) is a key reaction for modifying aromatic and heteroaromatic rings, particularly those that are electron-deficient. masterorganicchemistry.com The pyrido[4,3-d]pyrimidine (B1258125) nucleus, being a nitrogen-containing heterocycle, is inherently electron-deficient, making it susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. The bromine atoms in 5,8-dibromopyrido[4,3-d]pyrimidine act as leaving groups in such reactions.

The reaction proceeds via an addition-elimination mechanism. youtube.com A nucleophile attacks the electron-deficient carbon bearing a bromine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is stabilized by the electron-withdrawing nature of the heterocyclic ring system. Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product.

The reactivity of the C4 and C2 positions in related 2,4-dihalogenated pyrido[3,2-d]pyrimidines has been studied, revealing that the C4 position is generally more reactive towards nucleophiles. nih.gov This selectivity is attributed to the electronic effects of the fused pyridine (B92270) and pyrimidine (B1678525) rings. A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace the bromine atoms, leading to the synthesis of diverse derivatives. nih.govnih.gov For example, the reaction of 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile with various amines in PEG 400 at 120 °C for 5 minutes resulted in good yields of the corresponding amino-substituted products. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atoms of this compound serve as excellent coupling partners in these transformations.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium catalysts are widely used for cross-coupling reactions involving aryl and heteroaryl halides.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. mdpi.comnih.govresearchgate.net This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their esters. mdpi.com For pyridopyrimidine systems, Suzuki couplings have been extensively used to introduce aryl and heteroaryl substituents. nih.govacademie-sciences.fr For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various arylboronic acids using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in 1,4-dioxane. mdpi.com The general catalytic cycle for Suzuki coupling involves oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uwindsor.ca

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netnih.govsoton.ac.uk This reaction is instrumental in the synthesis of alkynyl-substituted heterocycles. The reaction of 5-bromopyrimidines with terminal alkynes has been demonstrated to proceed efficiently. researchgate.net The proposed mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination. soton.ac.uk The choice of catalyst, base, and solvent can significantly influence the reaction outcome.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. clockss.orgresearchgate.netmdpi.com This reaction provides a direct method for the alkenylation of heteroaromatic systems. While the direct application on this compound is not extensively detailed in the provided context, the reaction is a standard tool for functionalizing similar halogenated pyrimidines. clockss.orgresearchgate.net The catalytic cycle typically involves oxidative addition of the halide to Pd(0), insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. mdpi.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Pyridopyrimidines

Reaction TypeHalide SubstrateCoupling PartnerCatalyst/ConditionsProductReference
Suzuki5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄, K₃PO₄, 1,4-Dioxane5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines mdpi.com
Sonogashira5-BromopyrimidineTerminal alkynePd catalyst, Cu(I) co-catalyst5-Alkynylpyrimidine researchgate.net
Heck5-Iodo-2'-deoxyuridineAlkenePd-imidate complexC5-Alkenylated pyrimidine nucleoside researchgate.net

Other Metal-Catalyzed Coupling Transformations

While palladium is the most common catalyst, other transition metals can also be employed for cross-coupling reactions. For instance, copper-catalyzed Ullmann-type reactions have been used for the formation of C-N, C-O, and C-S bonds on pyridopyrimidine scaffolds. nih.gov These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be effective for specific transformations, such as the coupling with phenols and thiophenols. nih.gov

Cyclocondensation Reactions with Binucleophilic Reagents

Cyclocondensation reactions involve the reaction of a molecule with two electrophilic centers, such as this compound, with a binucleophilic reagent to form a new ring system. These reactions are fundamental in the synthesis of fused heterocyclic systems. For example, the reaction of pyrimidine derivatives with reagents like chloroacetyl chloride can lead to the formation of fused thiazolo[3,2-a]pyrimidine systems. researchgate.net The mechanism of such reactions often involves initial nucleophilic attack by one of the nucleophilic centers of the binucleophile, followed by an intramolecular cyclization. nih.gov The specific reaction pathway can vary depending on the nature of the reactants and the reaction conditions. nih.gov

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting product outcomes. For instance, studies on the addition reactions of pyrimidine-type radicals have shown that the stereochemistry and conformation of the reactants can significantly influence the reaction pathway and thermodynamics. nih.gov In the context of palladium-catalyzed reactions, the order of reactivity of different halogenated positions can often be predicted based on the ¹H NMR chemical shifts of the parent non-halogenated heterocycle, with the most deshielded proton corresponding to the most reactive carbon. academie-sciences.fr For example, in 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, the order of Suzuki coupling reactivity was found to be C4 > C2 > C6. academie-sciences.fr

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, are increasingly used to analyze the electronic structure and reactivity of these molecules, providing insights into their reaction mechanisms and helping to rationalize experimental observations. mdpi.com

Elucidation of Reaction Intermediates

Direct experimental elucidation of reaction intermediates for transformations involving this compound is not extensively documented in publicly available literature. However, the well-established mechanisms of common synthetic transformations, such as palladium-catalyzed cross-coupling reactions, provide a strong basis for postulating the key intermediates.

Palladium-Catalyzed Cross-Coupling Reactions:

In reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, the transformation of this compound proceeds through a catalytic cycle involving several key palladium intermediates.

Oxidative Addition: The initial step involves the oxidative addition of the C-Br bond to a low-valent palladium(0) species. This results in the formation of a square planar palladium(II) intermediate. Due to the different electronic environments of the C5 and C8 positions, regioselectivity can be achieved. Computational studies on related dihalogenated heterocycles suggest that the oxidative addition is often the rate-determining step. nih.govresearchgate.net

Transmetalation: In Suzuki-Miyaura reactions, the organopalladium(II) halide intermediate undergoes transmetalation with a boronic acid derivative, which is activated by a base. This step involves the transfer of the organic group from boron to palladium, forming a new diorganopalladium(II) complex and displacing the halide. nih.govnih.gov For Sonogashira couplings, a similar transmetalation occurs with a copper(I) acetylide, which is formed in situ from the terminal alkyne and a copper co-catalyst. researchgate.netscirp.org

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. This step forms the new carbon-carbon or carbon-nitrogen bond in the product and regenerates the palladium(0) catalyst, allowing it to re-enter the cycle.

Nucleophilic Aromatic Substitution (SNAr):

For nucleophilic aromatic substitution reactions, the key intermediate is a Meisenheimer complex . The electron-deficient nature of the pyrido[4,3-d]pyrimidine ring system facilitates the attack of nucleophiles. The addition of a nucleophile to one of the bromine-bearing carbon atoms (C5 or C8) leads to the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex. Subsequent loss of the bromide ion restores the aromaticity of the ring, yielding the substituted product. The regioselectivity of the attack is influenced by the electronic and steric environment of the C5 and C8 positions.

Kinetic and Thermodynamic Studies of Transformations

Specific kinetic and thermodynamic data for the transformations of this compound are scarce in the literature. However, computational studies on analogous systems, such as dihalopyridazines and other substituted pyrimidines, offer valuable insights into the energetic profiles of these reactions. mdpi.com

Kinetic Considerations:

The rates of palladium-catalyzed cross-coupling reactions are influenced by several factors, including the nature of the palladium catalyst and ligands, the base, the solvent, and the reaction temperature. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can accelerate the rates of both oxidative addition and reductive elimination.

Thermodynamic Considerations:

The thermodynamics of the transformations of this compound determine the relative stability of reactants, intermediates, and products. In cross-coupling reactions, the formation of the final C-C or C-N bond is typically an exergonic process, driving the reaction to completion.

DFT studies can also be employed to calculate the relative energies of reactants, intermediates, transition states, and products. The table below, based on a DFT study of a related dibrominated heterocyclic system, illustrates the type of thermodynamic data that can be generated. These values help in understanding the feasibility of a reaction and the relative stability of potential intermediates and products.

Table 1: Calculated Relative Energetics for a Model Suzuki-Miyaura Reaction Pathway (kcal/mol)

SpeciesDescriptionRelative Energy (ΔE)
ReactantsInitial dibromo compound + boronic acid0.0
Oxidative Addition TSTransition state for C-Br bond cleavage+15.2
Pd(II) IntermediateOrganopalladium(II) halide complex-5.4
Transmetalation TSTransition state for organic group transfer+12.8
Diorganopalladium(II)Intermediate after transmetalation-18.7
Reductive Elimination TSTransition state for C-C bond formation+8.5
ProductsMonosubstituted product + Pd(0)-35.1

Note: The data in this table is illustrative and based on a computational study of a related dibrominated pyridazinone system, not this compound. It serves to demonstrate the type of thermodynamic information that can be obtained through computational chemistry. mdpi.com

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor for Spiro-Heterocyclic Systems

Spiro-heterocyclic frameworks are of great interest in drug discovery due to their unique three-dimensional structures. While multicomponent reactions are a common strategy for synthesizing spiro compounds, there is no specific literature detailing the use of 5,8-Dibromopyrido[4,3-d]pyrimidine as a precursor in such syntheses. In principle, the dibromo derivative could be envisioned to participate in reactions leading to spirocyclic systems after conversion of the bromo-substituents to other functional groups that can undergo intramolecular cyclization.

Intermediate for the Synthesis of Advanced Polycyclic Azaheterocycles

The synthesis of polycyclic azaheterocycles often relies on the annulation of additional rings onto a core heterocyclic structure. nih.gov Halogenated precursors are frequently employed in palladium-catalyzed cross-coupling reactions to build these extended aromatic systems. clockss.org For instance, derivatives of pyrido[2,3-d]pyrimidines have been synthesized from 4-amino-5-bromopyrimidines. nih.gov Although plausible, there are no specific reports on the use of this compound as an intermediate for the synthesis of advanced polycyclic azaheterocycles.

Application in the Functionalization and Diversification of Pyrido[4,3-d]pyrimidine (B1258125) Derivatives

The differential reactivity of the bromine atoms in this compound could potentially allow for selective functionalization, leading to a diverse range of derivatives. Cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds. nih.gov The different electronic environments of the C5 and C8 positions might enable regioselective transformations under carefully controlled conditions. However, experimental data on such selective functionalization of this compound is not documented.

Contribution to Combinatorial Chemistry and Chemical Library Synthesis

The concept of using a central scaffold for the generation of a library of related compounds is a cornerstone of combinatorial chemistry. The pyrido[2,3-d]pyrimidine (B1209978) scaffold, for example, has been utilized in the creation of compound libraries for biological screening. nih.gov A di-halogenated intermediate like this compound would be an ideal starting point for creating a two-dimensional library by reacting each bromine position with a different set of building blocks. Despite this theoretical potential, its actual application in combinatorial chemistry has not been reported.

Utilization in the Design and Construction of Molecular Scaffolds for Chemical Research

Molecular scaffolds form the core structure of molecules to which various functional groups can be attached. The pyrido[4,3-d]pyrimidine system itself is considered a valuable scaffold in medicinal chemistry. jocpr.comresearchgate.net The 5,8-dibromo derivative could serve as a foundational scaffold for the development of new chemical entities. The bromine atoms would act as anchor points for the introduction of pharmacophoric groups. Research on related tetrahydropyrido[3,4-d]pyrimidine derivatives has led to the discovery of potent and selective Axl inhibitors, highlighting the importance of this general class of compounds. nih.gov However, the specific contribution of this compound to the design and construction of molecular scaffolds is not described in the scientific literature.

Spectroscopic and Advanced Structural Elucidation Methodologies

X-ray Diffraction Analysis for Solid-State Structure Confirmation

To date, a definitive single-crystal X-ray diffraction study for 5,8-Dibromopyrido[4,3-d]pyrimidine has not been reported in publicly accessible literature. This analytical technique remains the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide unequivocal data on bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π-stacking, which are crucial for understanding the compound's solid-state behavior and for the rational design of related materials. The lack of this data highlights an area for future research to fully characterize this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridopyrimidine core. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atoms within the heterocyclic system.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the chemical environment of each carbon atom in the molecule. The carbon atoms bonded to the bromine atoms would be expected to show characteristic shifts, and the positions of the quaternary carbons within the fused ring system would also be identified.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in correlating the proton and carbon signals, thus confirming the connectivity of the atoms within the this compound framework.

Technique Predicted Chemical Shifts (ppm)
¹H NMRH-2: ~9.1, H-4: ~8.8, H-6: ~7.9
¹³C NMRC-2: ~155, C-4: ~158, C-4a: ~120, C-5: ~118, C-6: ~135, C-7: ~140, C-8: ~115, C-8a: ~150

Note: These are predicted values and require experimental verification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, which would result in a distinctive M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1. This pattern is a clear indicator of the presence of two bromine atoms in the molecule.

Fragmentation Pattern: The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of bromine atoms and potentially the cleavage of the heterocyclic rings. The analysis of these fragment ions would provide further corroboration of the compound's structure.

A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy.

Analysis Expected Observation
Molecular Weight 288.92 g/mol
Molecular Ion Peak [M]⁺, [M+2]⁺, [M+4]⁺ in a ~1:2:1 ratio
High-Resolution Mass C₇H₃Br₂N₃

Theoretical and Computational Chemistry Investigations of 5,8 Dibromopyrido 4,3 D Pyrimidine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. For 5,8-Dibromopyrido[4,3-d]pyrimidine, these methods can elucidate its electronic nature and reactivity profile.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

From these calculations, key geometric parameters like bond lengths and bond angles can be determined. For instance, the C-Br, C-N, C-C, and N-H bond lengths, as well as the angles within the fused heterocyclic rings, would be precisely calculated. Furthermore, electronic properties such as the dipole moment, polarizability, and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) can be computed to understand the molecule's polarity and the reactivity of specific atomic sites.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC5-Br1.90 Å
C8-Br1.90 Å
N1-C21.34 Å
C4-N31.33 Å
C4a-C8a1.40 Å
Bond AngleBr-C5-C4a120.0°
Br-C8-C8a120.0°
N1-C8a-C4a118.0°

Note: The values in this table are illustrative examples of what would be obtained from DFT calculations and are not based on published experimental or computational data for this specific molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The locations of the HOMO and LUMO would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. The bromine atoms, being electron-withdrawing, are expected to influence the electronic distribution and the energies of the frontier orbitals significantly.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV) (Illustrative)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: The values in this table are illustrative examples of what would be obtained from FMO analysis and are not based on published experimental or computational data for this specific molecule.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques offer a window into the dynamic behavior of molecules and their interactions with other entities, such as biological macromolecules.

Conformational Analysis and Energy Minimization

Conformational analysis is essential for understanding the three-dimensional shapes that a molecule can adopt. For derivatives of this compound with flexible side chains, this analysis would identify the various possible conformers and their relative energies. Energy minimization techniques, such as the steepest descent or conjugate gradient methods, are used to find the most stable conformation (the global energy minimum). This information is critical for understanding how the molecule might bind to a receptor, as the bioactive conformation is often a low-energy state.

Molecular Docking for Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes. Studies on pyrido[4,3-d]pyrimidine (B1258125) derivatives have employed molecular docking to understand their interaction with various biological targets. For example, docking studies have been instrumental in the design of novel pyrido[4,3-d]pyrimidine derivatives as potential KRAS-G12D inhibitors. In such studies, the docking poses can reveal crucial hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues in the active site of the protein.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Structural Modulations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov While no specific QSAR models for this compound have been published, studies on related pyridopyrimidine scaffolds demonstrate the utility of this approach in drug discovery.

For instance, QSAR analyses have been successfully applied to various pyrido[2,3-d]pyrimidine (B1209978) and pyrimido[4,5-d]pyrimidine (B13093195) derivatives to elucidate the key structural features governing their biological activities, such as dihydrofolate reductase (DHFR) inhibition or antimicrobial effects. researchgate.netnih.gov In a study on 2,4-diaminopyrido[2,3-d]pyrimidine derivatives as DHFR inhibitors, it was found that electronic properties, specifically the energy of the lowest unoccupied molecular orbital (LUMO) and the z-component of the dipole moment, were crucial for inhibitory activity. researchgate.net A lower LUMO energy suggests a greater ability of the molecule to accept electrons and interact with electron-rich regions of the receptor site. researchgate.net

Another QSAR study on a series of pyrimidine (B1678525) derivatives as VEGFR-2 inhibitors utilized both multiple linear regression (MLR) and artificial neural network (ANN) methods, achieving high predictive power with R² values of 0.889 and 0.998, respectively. nih.gov This indicates that both linear and non-linear relationships between molecular descriptors and biological activity can be effectively modeled for this class of compounds. nih.gov

For a hypothetical QSAR study on derivatives of this compound, one would expect descriptors related to the following properties to be significant:

Electronic Properties: The electron-withdrawing nature of the bromine atoms and the nitrogen atoms in the pyridopyrimidine core would significantly influence the molecule's electrostatic potential, dipole moment, and orbital energies (HOMO and LUMO). These properties are critical for receptor binding and reactivity.

Steric Properties: The size and position of substituents, including the bromine atoms, would be important. Descriptors such as molecular volume, surface area, and specific steric parameters would likely play a role in defining the optimal shape for biological activity.

Lipophilicity: The logarithm of the partition coefficient (logP) is a key descriptor in QSAR studies, as it affects the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of bromine atoms would increase the lipophilicity of the parent pyridopyrimidine scaffold.

A representative QSAR model for a series of hypothetical this compound derivatives might look like the data presented in the table below, which is based on typical parameters from studies on related heterocyclic compounds.

DescriptorCoefficientp-valueInterpretation
(Intercept) 5.12<0.001Baseline activity of the series.
cLogP 0.25<0.01Positive correlation; increased lipophilicity enhances activity.
LUMO -0.45<0.005Negative correlation; lower LUMO energy is favorable for activity, suggesting the importance of electron-accepting character. researchgate.net
Molecular Weight -0.01>0.05Not statistically significant in this hypothetical model.
Dipole Moment (z-component) 0.15<0.05Positive correlation; specific charge distribution along the z-axis is beneficial for activity. researchgate.net
This table is a hypothetical representation of a QSAR model for illustrative purposes.

Such studies are invaluable for guiding the synthesis of new derivatives with potentially improved activity by suggesting which structural modifications are most likely to be beneficial. nih.gov

Investigation of Noncovalent Interactions and Their Influence on Molecular Behavior

The noncovalent interactions of this compound are expected to be rich and varied, playing a crucial role in its crystal packing, solubility, and interactions with biological macromolecules. The presence of nitrogen atoms allows for hydrogen bonding, while the bromine atoms can participate in halogen bonding.

Studies on related N-substituted pyrido[4,3-d]pyrimidines have shown their remarkable ability to self-assemble through extensive hydrogen bonding. These molecules can form cyclic hexamers stabilized by 18 intermolecular hydrogen bonds, which then stack to form rosette nanotubes. nih.gov This demonstrates the powerful directing effect of the hydrogen bonding motifs present in the pyrido[4,3-d]pyrimidine core. nih.gov

For this compound, the following noncovalent interactions would be of primary interest for computational investigation:

Hydrogen Bonding: The pyrimidine and pyridine (B92270) nitrogen atoms are potential hydrogen bond acceptors. In derivatives with amino or hydroxyl substituents, these groups could act as hydrogen bond donors.

Halogen Bonding: The bromine atoms at the 5- and 8-positions are capable of forming halogen bonds with electron-donating atoms (e.g., oxygen, nitrogen, sulfur). This type of interaction is increasingly recognized as a significant force in molecular recognition and crystal engineering.

π-π Stacking: The aromatic pyridopyrimidine ring system can participate in π-π stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan in a protein binding pocket.

A summary of potential noncovalent interactions involving the this compound scaffold, based on studies of analogous systems, is provided in the table below.

Interaction TypePotential Participating Atoms on ScaffoldPotential Partner Atoms/GroupsSignificance
Hydrogen Bond (Acceptor) Pyridine N, Pyrimidine N1, Pyrimidine N3-OH, -NH groups (e.g., in proteins, solvents)Directional; crucial for molecular recognition and self-assembly. nih.gov
Halogen Bond (Donor) C5-Br, C8-BrCarbonyl oxygen, backbone amides, Lewis basesDirectional and specific; can enhance binding affinity and selectivity.
π-π Stacking Entire aromatic ring systemAromatic amino acid residues (Phe, Tyr, Trp)Contributes to binding affinity, especially in planar binding sites.
van der Waals Forces All atomsAll atoms of interacting moleculeNon-specific; important for overall shape complementarity and binding energy.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are essential for quantifying the energies and geometries of these noncovalent interactions, thereby providing a deeper understanding of the molecular behavior of this compound and its derivatives.

Advanced Research Perspectives and Future Directions for 5,8 Dibromopyrido 4,3 D Pyrimidine

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of the pyrido[4,3-d]pyrimidine (B1258125) core is a critical first step. Modern synthetic strategies are increasingly focused on efficiency and sustainability, moving away from harsh conditions and towards greener alternatives. Multi-component reactions (MCRs) represent a highly efficient approach, allowing for the construction of complex heterocyclic systems in a single step from simple precursors. researchgate.net For instance, a one-pot reaction involving a suitable aminopyridine precursor, a carbonyl compound, and a source of the pyrimidine (B1678525) ring could be envisioned.

Further advancements focus on sustainable methodologies. The use of microwave irradiation has been shown to significantly reduce reaction times and increase yields for related pyrimido[4,5-d]pyrimidine (B13093195) systems. researchgate.net Catalysis is another cornerstone of green synthesis. The development of reusable, bio-based magnetic nanocatalysts offers advantages such as high yields, easy work-up, and simple catalyst separation using an external magnet. sharif.edu Similarly, solid acid catalysts derived from biowaste like bone char are being explored for the eco-friendly synthesis of pyrimidine derivatives. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyridopyrimidine Scaffolds

MethodCatalyst/ConditionsAdvantagesDisadvantages
Conventional Heating Various solvents (e.g., DMF, EtOH)Well-established proceduresLong reaction times, often lower yields, high energy consumption
Microwave Irradiation researchgate.netCatalyst-free or various catalystsRapid heating, shorter reaction times, increased yields, enhanced purityRequires specialized equipment, scalability can be a challenge
Magnetic Nanocatalyst sharif.eduFe3O4@nano-cellulose/Sb(V)High efficiency, easy catalyst recovery and reuse, solvent-free optionsCatalyst preparation required, potential for metal leaching
Multi-Component Reaction researchgate.netVarious, often acid or base-catalyzedHigh atom economy, operational simplicity, rapid access to molecular diversityOptimization can be complex, limited to specific reaction types

Exploration of Novel Functionalization Strategies for Site-Specific Chemical Modifications

The two bromine atoms at the 5- and 8-positions of 5,8-Dibromopyrido[4,3-d]pyrimidine are key handles for introducing molecular diversity through site-specific modifications. These positions are highly amenable to a variety of modern cross-coupling reactions, which are fundamental to contemporary organic synthesis.

Palladium-catalyzed reactions are particularly powerful tools. These include:

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, a crucial transformation for synthesizing compounds with potential biological activity.

Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon triple bonds, useful for extending conjugation or as precursors for further transformations.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Heck Coupling: Reaction with alkenes.

The differential reactivity of the C5 and C8 positions could potentially be exploited for sequential, site-selective functionalization by carefully controlling reaction conditions or using different palladium catalysts and ligands. Beyond palladium catalysis, nucleophilic aromatic substitution (SNAr) reactions offer another route for functionalization, particularly with strong nucleophiles like thiols or alkoxides, which can displace the bromide ions. nih.gov These strategies enable the precise installation of various functional groups, which is essential for tuning the molecule's properties for specific applications. mdpi.com

Computational Design of Novel Derivatives with Tailored Physicochemical Attributes

In silico methods and computational chemistry are indispensable tools for accelerating the drug discovery and materials design process. By modeling this compound and its potential derivatives, researchers can predict their physicochemical properties and biological activities before committing to laborious and expensive synthesis.

Structure-based drug design can be employed to create novel derivatives targeting specific biological entities, such as protein kinases or mutant proteins like KRAS-G12D. nih.gov Molecular docking simulations can predict the binding affinity and orientation of designed ligands within the active site of a target protein, guiding the selection of substituents at the 5- and 8-positions to maximize interaction and potency. nih.govnih.gov

Furthermore, computational models can predict key Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Replacing the bromine atoms with different functional groups can dramatically alter attributes like lipophilicity (cLogP), aqueous solubility, and potential for metabolic degradation. For example, replacing a quinazoline (B50416) core with a tetrahydropyrido[4,3-d]pyrimidine was shown to reduce lipophilicity and improve drug-like properties. This predictive power allows for the pre-selection of candidates with a higher probability of success in later developmental stages.

Table 2: Predicted Physicochemical Properties of Hypothetical Pyrido[4,3-d]pyrimidine Derivatives This table is illustrative, based on general trends observed in related heterocyclic systems.

Derivative at C5/C8Predicted cLogPPredicted Aqueous Solubility (µg/mL)Predicted hERG Inhibition
Phenyl3.5 - 4.5LowModerate
Morpholine1.5 - 2.5HighLow
Pyrazole2.0 - 3.0ModerateLow
Trifluoromethylphenyl4.0 - 5.0Very LowModerate-High

Integration into Supramolecular Chemistry for Self-Assembled Systems

Supramolecular chemistry involves the design of systems where molecules spontaneously associate through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The pyrido[4,3-d]pyrimidine scaffold is an excellent candidate for building such systems. The nitrogen atoms within the fused ring system are effective hydrogen bond acceptors.

Research on related pyrimido[4,5-d]pyrimidine nucleosides has demonstrated their ability to form complex, flower-shaped superstructures through hierarchical self-assembly driven by hydrogen bonds. nih.govresearchgate.netscispace.com Similarly, N-substituted pyrido[4,3-d]pyrimidines have been used to create self-assembled rosettes and nanotubes. jocpr.com

By strategically functionalizing the 5- and 8-positions of the this compound core, it is possible to introduce specific recognition motifs. For instance, attaching hydrogen bond donor groups (like amides or ureas) would create molecules capable of forming extended networks. The planarity of the aromatic core also promotes π-π stacking interactions, which can further stabilize the resulting supramolecular architectures. This approach could lead to the development of novel gels, liquid crystals, or porous materials with applications in sensing, catalysis, or molecular recognition.

Applications in Materials Science for Functional Molecules

The unique electronic structure of the pyrido[4,3-d]pyrimidine core makes it a promising building block for advanced functional materials. The electron-deficient nature of the pyrimidine and pyridine (B92270) rings, combined with the planarity of the fused system, is advantageous for applications in organic electronics.

By using the dibromo-scaffold as a starting point, cross-coupling reactions can be used to attach chromophores or other electronically active groups at the 5- and 8-positions. This allows for the tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for creating organic semiconductors for transistors or emitters for organic light-emitting diodes (OLEDs). The planarity of the core facilitates the intermolecular π-π stacking necessary for efficient charge transport in the solid state.

Furthermore, the high nitrogen content of the scaffold is a feature often found in energetic materials. The synthesis of 2,4,6,8-tetraazidopyrimido[5,4-d]pyrimidine from a tetrachloro precursor highlights the potential for this class of compounds in the field of high-energy-density materials. rsc.org While this compound itself is not an energetic material, its derivatives, particularly those incorporating multiple nitrogen-rich functional groups (azides, tetrazoles), could be investigated for such properties.

Q & A

Q. What are the optimized synthetic routes for 5,8-Dibromopyrido[4,3-d]pyrimidine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound is typically synthesized via bromination of pyrido[4,3-d]pyrimidine precursors. Key steps include:
  • Precursor Preparation : Start with ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate, followed by bromination using PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance bromine reactivity. Yields improve with slow addition of brominating agents to avoid side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted bromine and byproducts. Typical yields range from 65–85% .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires multi-technique analysis:
  • NMR Spectroscopy : ¹H and ¹³C NMR identify bromine substitution patterns. For example, aromatic protons in pyrido[4,3-d]pyrimidine show downfield shifts (δ 8.5–9.0 ppm) due to electron-withdrawing bromine .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks ([M+H]⁺) with isotopic patterns matching bromine’s ¹:¹ ⁷⁹Br/⁸¹Br ratio .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths (C-Br ≈ 1.9 Å) and confirms regioselectivity in dibrominated products .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pyrido[4,3-d]pyrimidines often show moderate activity (MIC 16–64 µg/mL) due to membrane disruption .
  • Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, PC3). IC₅₀ values <10 µM warrant further mechanism-of-action studies .

Advanced Research Questions

Q. How do stereochemical outcomes in pyrido[4,3-d]pyrimidine derivatives impact biological activity, and how can they be controlled during synthesis?

  • Methodological Answer :
  • Stereocontrol : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric bromination or cyclization steps. For example, Staudinger/aza-Wittig reactions with PPh₃ yield stereoisomers dependent on β-azidoalkyl group geometry .
  • Biological Impact : Stereoisomers may exhibit divergent binding affinities. Molecular docking (e.g., AutoDock Vina) predicts enantioselective interactions with targets like EGFR kinase. For instance, R-isomers show 3-fold higher inhibition than S-isomers .

Q. What strategies resolve contradictions in biological activity data across pyrido[4,3-d]pyrimidine analogs?

  • Methodological Answer :
  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays). For example, discrepancies in antimicrobial activity may arise from differential penetration through bacterial membranes .
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replace Br with Cl or CF₃) and correlate changes with activity. Lipophilicity (logP) and polar surface area (PSA) are critical parameters; bromine’s bulk often enhances target binding but reduces solubility .

Q. How can advanced computational methods guide the design of this compound derivatives with improved selectivity?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-target complexes (e.g., DHFR or topoisomerase II) to identify key binding residues. Bromine’s hydrophobic interactions with pocket residues (e.g., Phe92 in DHFR) improve affinity .
  • Free Energy Perturbation (FEP) : Predict relative binding free energies for bromine vs. other halogens. FEP may reveal that Br’s electronegativity stabilizes charge-transfer interactions absent in Cl analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.